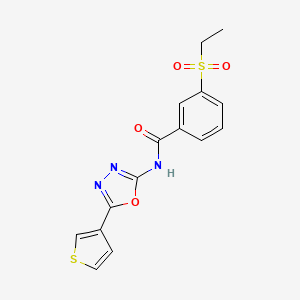

![molecular formula C19H22N4OS2 B2540936 2-乙基-N-((1-(噻唑-2-基)哌啶-3-基)甲基)苯并[d]噻唑-6-甲酰胺 CAS No. 1704528-13-1](/img/structure/B2540936.png)

2-乙基-N-((1-(噻唑-2-基)哌啶-3-基)甲基)苯并[d]噻唑-6-甲酰胺

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

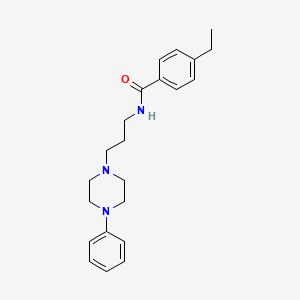

The compound 2-ethyl-N-((1-(thiazol-2-yl)piperidin-3-yl)methyl)benzo[d]thiazole-6-carboxamide is a complex molecule that likely exhibits a range of biological activities due to the presence of multiple pharmacophoric elements such as the piperidine ring, thiazole moieties, and a carboxamide group. While the specific papers provided do not directly discuss this compound, they do provide insights into the synthesis and properties of structurally related compounds, which can be used to infer potential characteristics of the compound .

Synthesis Analysis

The synthesis of related piperidine derivatives involves the introduction of various substituents to enhance biological activity. For instance, the synthesis of 1-benzyl-4-[2-(N-benzoylamino)ethyl]piperidine derivatives showed that the introduction of bulky moieties and substituents at the nitrogen atom of benzamide can dramatically enhance anti-acetylcholinesterase activity . Similarly, the synthesis of ethyl-2-(benzenepeptide-5-yl)-4-methyl-1,3-thiazole-5-carboxylate involved cyclization of thioamide with 2-chloroacetoacetate, indicating that cyclization reactions are key in constructing thiazole rings . These methods may be relevant to the synthesis of the target compound, which also contains a piperidine and thiazole structure.

Molecular Structure Analysis

The molecular structure of related compounds has been characterized using various spectroscopic techniques. For example, the structure of ethyl 2-(4-methyl-(2-benzylidenehydrazinyl))thiazole-4-carboxylate was established using FTIR, NMR, and X-ray diffraction, and further investigated using DFT quantum chemical methods . These techniques are crucial for confirming the structure of synthesized compounds and could be applied to the analysis of 2-ethyl-N-((1-(thiazol-2-yl)piperidin-3-yl)methyl)benzo[d]thiazole-6-carboxamide.

Chemical Reactions Analysis

The chemical reactivity of such compounds can be inferred from their functional groups. The presence of a carboxamide group, for instance, may suggest potential for specific chemical reactions, such as hydrolysis or condensation. The thiazole ring is another reactive site that can participate in various chemical transformations, which may be important for the biological activity of the compound.

Physical and Chemical Properties Analysis

The physical and chemical properties of the compound can be predicted based on the properties of similar compounds. For example, the solubility, melting point, and stability of the compound can be influenced by the presence of the thiazole ring and the piperidine moiety. The compound's ability to form hydrogen bonds, as indicated by the MEP and Mulliken population analysis of related compounds, may also affect its solubility and interaction with biological targets .

科学研究应用

合成和生物学特性

化合物2-乙基-N-((1-(噻唑-2-基)哌啶-3-基)甲基)苯并[d]噻唑-6-甲酰胺已在各种科学研究中得到探索,重点是其合成、结构表征和生物活性。一项重要的研究涉及合成哌啶取代的苯并噻唑衍生物,包括与2-乙基-N-((1-(噻唑-2-基)哌啶-3-基)甲基)苯并[d]噻唑-6-甲酰胺结构相关的化合物。合成过程利用2-氨基苯并[d]噻唑-6-羧酸乙酯与哌啶反应生成衍生物,然后通过1H & 13C NMR、IR光谱数据和LC-MS技术对其进行表征。生物学研究强调,由于其结构特征,一些衍生物具有良好的抗菌和抗真菌活性 (Shafi, Rajesh, & Senthilkumar, 2021)。

抗菌和抗结核活性

另一个研究领域集中在噻唑-氨基哌啶杂合类似物的抗菌和抗结核特性上。例如,通过分子杂交设计的系列乙基-4-(4-((取代苄基)氨基)哌啶-1-基)-2-(苯基/吡啶基)噻唑-5-羧酸酯被合成并评估了它们的体外抗结核活性及细胞毒性。特别是有一种化合物对结核分枝杆菌表现出有希望的活性,且细胞毒性最小,突出了噻唑-氨基哌啶杂合体作为新型结核分枝杆菌GyrB抑制剂的潜力 (Jeankumar et al., 2013)。

吡啶衍生物的合成和抗菌活性

还进行了从2-氨基取代的苯并噻唑合成新的吡啶衍生物及其抗菌活性的研究。这些研究涉及通过与2-氯吡啶-3-羧酸反应制备各种化合物,得到的对一系列细菌和真菌菌株表现出可变且适度的抗菌活性 (Patel, Agravat, & Shaikh, 2011)。

未来方向

作用机制

Target of Action

The compound 2-ethyl-N-{[1-(1,3-thiazol-2-yl)piperidin-3-yl]methyl}-1,3-benzothiazole-6-carboxamide is a thiazole derivative . Thiazoles are found in many potent biologically active compounds, such as sulfathiazole (antimicrobial drug), Ritonavir (antiretroviral drug), Abafungin (antifungal drug), Bleomycine, and Tiazofurin (antineoplastic drug) .

Mode of Action

Thiazole derivatives are known to act as antioxidant, analgesic, anti-inflammatory, antimicrobial, antifungal, antiviral, diuretic, anticonvulsant, neuroprotective, and antitumor or cytotoxic drug molecules .

Biochemical Pathways

Thiazole derivatives are known to affect a wide range of biochemical pathways due to their diverse biological activities .

Result of Action

Thiazole derivatives are known to have diverse biological activities, including antioxidant, analgesic, anti-inflammatory, antimicrobial, antifungal, antiviral, diuretic, anticonvulsant, neuroprotective, and antitumor or cytotoxic effects .

属性

IUPAC Name |

2-ethyl-N-[[1-(1,3-thiazol-2-yl)piperidin-3-yl]methyl]-1,3-benzothiazole-6-carboxamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H22N4OS2/c1-2-17-22-15-6-5-14(10-16(15)26-17)18(24)21-11-13-4-3-8-23(12-13)19-20-7-9-25-19/h5-7,9-10,13H,2-4,8,11-12H2,1H3,(H,21,24) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UBQJTGJZCDRFNT-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC1=NC2=C(S1)C=C(C=C2)C(=O)NCC3CCCN(C3)C4=NC=CS4 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H22N4OS2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

386.5 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

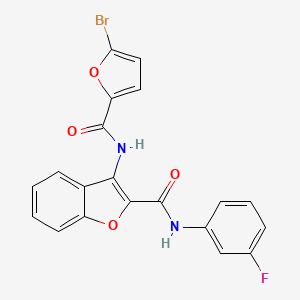

![(Z)-{1-[3-(2,3-dihydro-1H-isoindol-2-yl)phenyl]ethylidene}[(4-methylphenyl)methoxy]amine](/img/structure/B2540853.png)

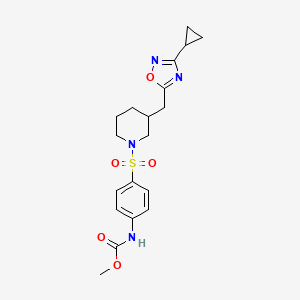

![N-(benzo[d][1,3]dioxol-5-yl)-3-(2-cyclopentylacetamido)benzofuran-2-carboxamide](/img/structure/B2540855.png)

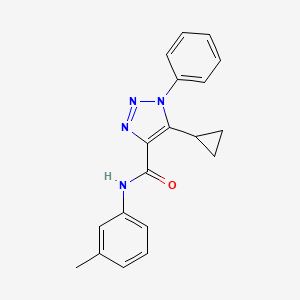

![(7,7-Difluoro-1-phenyl-3-azabicyclo[4.1.0]heptan-3-yl)-(oxiran-2-yl)methanone](/img/structure/B2540860.png)

![N-[cyano(2-fluorophenyl)methyl]-2-(4-phenyl-1H-1,2,3-triazol-1-yl)acetamide](/img/structure/B2540862.png)

![1-(6-(1H-1,2,4-triazol-1-yl)pyrimidin-4-yl)-N-(4,5,6,7-tetrahydrobenzo[c]isoxazol-3-yl)piperidine-3-carboxamide](/img/structure/B2540867.png)

![3-Methyl-2-(6-phenyl-2-azaspiro[3.3]heptan-2-yl)imidazo[4,5-b]pyridine](/img/structure/B2540868.png)

![N-[1-(Hydroxymethyl)-2,3-dihydroinden-1-yl]prop-2-enamide](/img/structure/B2540870.png)

![2,4-dimethoxy-N-(4-methyl-5-oxo-5H-chromeno[4,3-b]pyridin-2-yl)benzamide](/img/structure/B2540871.png)